molecular formula C13H10BN3O3 B12226561 4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid

4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid

Cat. No.: B12226561
M. Wt: 267.05 g/mol
InChI Key: ICUNUZSFFRIHHU-UHFFFAOYSA-N
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Description

4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a cyanopyridinylcarbamoyl group attached to a phenylboronic acid moiety. This compound is a white solid powder that is stable at room temperature and exhibits high solubility in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with 6-cyanopyridine-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. In the context of Suzuki-Miyaura coupling, the compound acts as a boronic acid reagent that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. The cyanopyridinylcarbamoyl group can also interact with biological targets, such as enzymes, through hydrogen bonding and other non-covalent interactions, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the cyanopyridinylcarbamoyl group and has different reactivity and applications.

    4-(4-Cyanophenyl)phenylboronic acid: Similar structure but with a different substitution pattern on the phenyl ring.

    4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic ester: Ester derivative with different solubility and reactivity properties.

Uniqueness

4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid is unique due to the presence of both the cyanopyridinylcarbamoyl group and the boronic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including organic synthesis, biological sensing, and medicinal chemistry .

Properties

Molecular Formula

C13H10BN3O3

Molecular Weight

267.05 g/mol

IUPAC Name

[4-[(6-cyanopyridin-2-yl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BN3O3/c15-8-11-2-1-3-12(16-11)17-13(18)9-4-6-10(7-5-9)14(19)20/h1-7,19-20H,(H,16,17,18)

InChI Key

ICUNUZSFFRIHHU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C#N)(O)O

Origin of Product

United States

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